Nitrobenzaldehyd
Nitrobenzaldehydes are a class of aromatic compounds derived from benzaldehyde through nitration, introducing one or more nitro groups (-NO₂) into the benzene ring. These functionalized derivatives exhibit diverse chemical reactivity due to the presence of both an aldehyde group and nitro groups. The aldehyde functionality allows for condensation reactions, while the nitro groups can participate in various redox processes and substitution reactions.
Nitrobenzaldehydes find applications in the synthesis of a wide range of organic compounds including dyes, pharmaceuticals, and agricultural chemicals. Their use is also prevalent in the production of intermediates for fragrances and flavorings. The versatility of nitrobenzaldehydes stems from their ability to undergo diverse transformations under different reaction conditions.
The physical properties such as boiling points and solubilities vary depending on the number and position of the nitro groups, making these compounds valuable tools in organic synthesis. However, due to their potentially hazardous nature, strict safety measures are essential during handling and processing.

Struktur | Chemischer Name | CAS | MF |
---|---|---|---|
![]() |
5-Bromo-2-hydroxy-3-nitrobenzaldehyde | 16634-88-1 | C7H4BrNO4 |
![]() |
2,6-Dichloro-3-nitrobenzaldehyde | 5866-97-7 | C7H3Cl2NO3 |
![]() |
2-(Cyclohexylthio)-5-nitrobenzaldehyde | 175278-46-3 | C13H15NO3S |
![]() |
3-fluoro-4-nitro-benzaldehyde | 160538-51-2 | C7H4FNO3 |
![]() |
5-Bromo-2-nitrobenzaldehyde | 20357-20-4 | C7H4BrNO3 |
![]() |
5-nitroisophthalaldehyde | 36308-36-8 | C8H5NO4 |
![]() |
Benzaldehyde,2-(dimethylamino)-5-nitro- | 34601-40-6 | C9H10N2O3 |
![]() |
3-Nitro-4-(trifluoromethyl)benzaldehyde | 102844-90-6 | C8H4F3NO3 |
![]() |
3-Chloro-4-nitrobenzaldehyde | 57507-34-3 | C7H4ClNO3 |
![]() |
2,3-Dichloro-6-nitrobenzaldehyde | 75618-41-6 | C7H3Cl2NO3 |
Verwandte Literatur
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
Empfohlene Lieferanten
-
Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
atkchemicaFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte